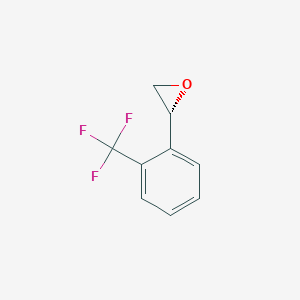

(R)-2-(2-(Trifluoromethyl)phenyl)oxirane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7F3O |

|---|---|

Molecular Weight |

188.15 g/mol |

IUPAC Name |

(2R)-2-[2-(trifluoromethyl)phenyl]oxirane |

InChI |

InChI=1S/C9H7F3O/c10-9(11,12)7-4-2-1-3-6(7)8-5-13-8/h1-4,8H,5H2/t8-/m0/s1 |

InChI Key |

OHLNNWAJIJAXDX-QMMMGPOBSA-N |

Isomeric SMILES |

C1[C@H](O1)C2=CC=CC=C2C(F)(F)F |

Canonical SMILES |

C1C(O1)C2=CC=CC=C2C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for R 2 2 Trifluoromethyl Phenyl Oxirane

Strategies for Enantioselective Epoxidation of 2-(2-(Trifluoromethyl)phenyl)ethene

The direct enantioselective epoxidation of the corresponding alkene, 2-(2-(trifluoromethyl)phenyl)ethene, also known as 2-(trifluoromethyl)styrene (B1350635), represents the most straightforward approach to obtaining the target oxirane. This transformation has been explored using both metal-based catalytic systems and organocatalytic methods.

Catalytic Asymmetric Epoxidation (e.g., Sharpless, Jacobsen, and Related Methodologies)

Catalytic asymmetric epoxidation methods are powerful tools for the synthesis of chiral epoxides. While the Sharpless-Katsuki epoxidation is highly effective for allylic alcohols, its application to unfunctionalized alkenes like 2-(trifluoromethyl)styrene is not suitable. wikipedia.orgacs.org

Organocatalytic Approaches to Enantioselective Oxirane Formation

Organocatalysis has emerged as a powerful alternative to metal-based catalysis for asymmetric transformations, including epoxidation. Chiral ketones, in particular, have been successfully employed as catalysts for the epoxidation of a variety of alkenes, including styrenes. These catalysts generate chiral dioxiranes in situ upon reaction with a stoichiometric oxidant, such as potassium peroxomonosulfate (Oxone) or hydrogen peroxide.

One notable example is the use of a carbocyclic oxazolidinone-containing ketone catalyst, which has demonstrated high enantioselectivity (89–93% ee) for the epoxidation of various styrene (B11656) derivatives. nih.gov For the epoxidation of styrene itself using this catalyst, the (R)-enantiomer of the oxide was obtained with 90% enantiomeric excess (ee) and 100% conversion. nih.gov The high level of stereocontrol is attributed to the rigid structure of the catalyst, which effectively shields one face of the alkene from the oxidizing agent. Although not specifically tested on 2-(trifluoromethyl)styrene, the high efficiency of this catalyst with other styrenes makes it a promising candidate for the synthesis of (R)-2-(2-(trifluoromethyl)phenyl)oxirane.

Chiral Auxiliary-Mediated Syntheses of this compound and its Precursors

Chiral auxiliary-mediated synthesis is a classical and reliable strategy for controlling stereochemistry. wikipedia.org In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

A practical stereoselective synthesis of an α-trifluoromethyl-α-alkyl epoxide has been reported, which utilizes a chiral auxiliary to control the asymmetric trifluoromethylation of a keto ester precursor. nih.gov This methodology is highly relevant as it establishes the critical trifluoromethyl-substituted stereocenter. The key step involves the fluoride-initiated addition of a trifluoromethyl group to a chiral keto ester, achieving a diastereoselectivity of up to 86:14. The major diastereomer can be readily isolated with a diastereomeric ratio of greater than 99.5:0.5 through crystallization. nih.gov This diastereomerically pure precursor can then be converted to the target epoxide through standard functional group manipulations, with the chiral auxiliary being cleaved and recovered. Common chiral auxiliaries used in such syntheses include pseudoephedrine and oxazolidinones. wikipedia.orgnih.gov

Approaches to Deracemization and Kinetic Resolution for Enantiopure this compound

Instead of creating the desired stereocenter selectively, another strategy is to start with a racemic mixture of the epoxide and then separate the enantiomers or convert the unwanted enantiomer into the desired one.

Deracemization is a process that converts a racemic mixture into an enantiomerically pure or enriched compound. researchgate.net Dynamic kinetic resolution (DKR) is a powerful form of deracemization that combines the kinetic resolution of a racemate with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. Photochemical deracemization processes have also been developed, offering a method to combine racemization with resolution. rsc.org

Kinetic resolution is a more common approach where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the slower-reacting enantiomer. Enzymatic kinetic resolution is a particularly effective method. A study on the kinetic resolution of racemic ortho-trifluoromethyl styrene oxide (o-TFMSO), which is structurally very similar to the target molecule, has been successfully demonstrated using an engineered epoxide hydrolase (EH) from Aspergillus usamii. The wild-type enzyme showed low enantioselectivity, but through structure-guided mutagenesis of the substrate-binding pocket, a double-site mutant (AuEH2R322V/L344C) was created that exhibited a significantly improved enantiomeric ratio (E) of 83. This engineered enzyme preferentially hydrolyzes the (R)-enantiomer, leaving the desired (S)-o-TFMSO. However, by analogy, an enzyme that preferentially hydrolyzes the (S)-enantiomer would yield the desired this compound.

A gram-scale kinetic resolution of 200 mM racemic o-TFMSO was performed using the engineered E. coli cells expressing the mutant enzyme. The reaction conditions and results are summarized in the table below.

| Parameter | Value |

|---|---|

| Substrate | rac-o-TFMSO |

| Enzyme | E. coli/AuEH2R322V/L344C |

| Substrate Concentration | 200 mM |

| Cell Concentration | 80 mg/mL (wet cells) |

| Temperature | 0 °C |

| Reaction Time | 5.5 h |

| Product | (S)-o-TFMSO |

| Enantiomeric Excess (ees) | 98.4% |

| Yield (s) | 49.3% |

Chemo- and Regioselectivity Considerations in the Formation of this compound

The formation of the target oxirane from its alkene precursor requires high chemoselectivity, meaning the epoxidation reaction should occur at the double bond without affecting other functional groups in the molecule, such as the trifluoromethyl group or the aromatic ring. The use of modern catalytic methods generally ensures high chemoselectivity.

Regioselectivity is a crucial consideration in subsequent reactions involving the opening of the epoxide ring. The trifluoromethyl group, being strongly electron-withdrawing, can influence the electronic properties of the oxirane and its susceptibility to nucleophilic attack. The ring-opening of unsymmetrical epoxides can proceed via two different pathways, leading to two regioisomeric products. The outcome is highly dependent on the reaction conditions.

Under basic or neutral conditions, the reaction typically follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. For 2-(2-(trifluoromethyl)phenyl)oxirane, this would be the terminal carbon of the epoxide ring.

Under acidic conditions, the epoxide oxygen is first protonated, and the reaction proceeds with more SN1 character. The nucleophile then attacks the carbon atom that can better stabilize a positive charge. In the case of the target molecule, the benzylic carbon is more capable of stabilizing a partial positive charge, so nucleophilic attack is expected to occur preferentially at this position. The electron-withdrawing trifluoromethyl group on the phenyl ring will further influence the stability of this partial positive charge.

Emerging and Sustainable Synthetic Routes to Chiral Trifluoromethylated Oxiranes

The principles of green chemistry are increasingly influencing the development of new synthetic methodologies. This has led to a focus on creating more sustainable and environmentally friendly routes to chiral molecules, including trifluoromethylated epoxides.

Biocatalysis and chemo-enzymatic methods are at the forefront of these developments. The use of enzymes, as demonstrated in the kinetic resolution of o-TFMSO, offers a highly selective and sustainable approach. mdpi.com Whole-cell biocatalysis, in particular, can be very efficient as it circumvents the need for enzyme purification and can incorporate in situ cofactor recycling. For instance, the asymmetric reduction of a ketone precursor to a chiral alcohol, which can then be converted to the epoxide, can be achieved with high enantioselectivity using whole cells of microorganisms. nih.gov

Chemo-enzymatic synthesis combines the advantages of both chemical and biological catalysis. mdpi.com A sustainable chemo-enzymatic pathway for the synthesis of chiral epoxides has been developed from levoglucosenone, a bio-based compound derived from cellulose. This approach involves key steps such as lipase-mediated Baeyer-Villiger oxidation and demonstrates the potential for producing chiral epoxides from renewable feedstocks. mdpi.com

Photocatalysis is another emerging area that offers sustainable reaction pathways. Visible-light-mediated, catalyst-free methods are being developed for the synthesis of trifluoromethylated epoxides. rsc.org These methods often proceed under mild conditions and can provide access to complex structures. While not yet specifically applied to the synthesis of this compound, the rapid advancements in this field suggest that photocatalytic methods may soon provide a sustainable and efficient route to this and other chiral trifluoromethylated compounds.

Chemical Reactivity and Transformation Pathways of R 2 2 Trifluoromethyl Phenyl Oxirane

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety

The high ring strain and the polarization of the C-O bonds in the oxirane ring make it susceptible to attack by various nucleophiles, leading to ring-opening. mdpi.com These reactions are fundamental to the synthetic utility of epoxides, yielding a diverse array of functionalized molecules. researchgate.net

Regioselectivity and Stereochemical Outcome in Nucleophilic Attack

The regioselectivity of nucleophilic attack on unsymmetrical epoxides is a critical aspect of their chemistry. Under basic or neutral conditions, where a strong nucleophile is employed, the reaction typically proceeds via an SN2 mechanism. chemistrysteps.comkhanacademy.org In this mechanism, the nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. chemistrysteps.comkhanacademy.orgmasterorganicchemistry.com This results in the inversion of stereochemistry at the site of attack, leading to the formation of trans or anti products. chemistrysteps.com

For (R)-2-(2-(Trifluoromethyl)phenyl)oxirane, the two carbons of the oxirane ring are not equally substituted. One is attached to the trifluoromethyl-substituted phenyl ring, while the other is a CH2 group. Consequently, nucleophilic attack under SN2 conditions is expected to occur preferentially at the less substituted methylene (B1212753) carbon.

Mechanisms of Ring-Opening with Diverse Nucleophiles (e.g., Oxygen, Nitrogen, Sulfur, and Carbon Nucleophiles)

The ring-opening of epoxides can be achieved with a wide variety of nucleophiles. researchgate.net The mechanism generally involves the direct attack of the nucleophile on one of the epoxide carbons, followed by or concerted with the cleavage of a C-O bond. chemistrysteps.com

Oxygen Nucleophiles: Alcohols and water can act as nucleophiles, particularly under acidic conditions, to yield alkoxy alcohols or diols, respectively. Under basic conditions, alkoxides are more potent nucleophiles.

Nitrogen Nucleophiles: Amines are effective nucleophiles for epoxide ring-opening, producing valuable amino alcohols. This reaction is a cornerstone in the synthesis of many biologically active compounds.

Sulfur Nucleophiles: Thiols readily open epoxide rings to form β-hydroxy sulfides, a reaction known as thiolysis. nih.gov This process is an efficient route to organosulfur compounds. nih.gov

Carbon Nucleophiles: Organometallic reagents such as Grignard reagents and organolithium compounds are powerful carbon nucleophiles that react with epoxides to form new carbon-carbon bonds, leading to the synthesis of more complex alcohols. masterorganicchemistry.com

The general mechanism for nucleophilic ring-opening under basic conditions is illustrated below:

N

NInfluence of the Chiral Phenyl Ring and Trifluoromethyl Group on Epoxide Reactivity

The substituents on the oxirane ring significantly influence its reactivity. The phenyl ring, being a bulky group, contributes to the steric hindrance at the adjacent carbon, reinforcing the regioselectivity of nucleophilic attack at the less hindered carbon in an SN2 reaction.

The trifluoromethyl (CF3) group is a potent electron-withdrawing group. This electronic effect can influence the reactivity of the epoxide in several ways:

It can destabilize a developing positive charge on the adjacent carbon, making an SN1-type mechanism less favorable.

The strong inductive effect can polarize the C-C bond of the oxirane, potentially affecting the reactivity of the epoxide.

It can influence the acidity of adjacent protons, although this is less relevant for the ring-opening reactions themselves.

Research on related fluorinated epoxides has shown that the electron-withdrawing nature of the trifluoromethyl group can enhance the reactivity of the epoxide towards nucleophilic attack by making the epoxide carbons more electrophilic. beilstein-journals.org

Electrophilic Activation and Rearrangement Reactions of this compound

In the presence of acids, the epoxide oxygen can be protonated, making it a better leaving group and activating the ring towards nucleophilic attack, even by weak nucleophiles. pressbooks.pub This activation can also facilitate rearrangements.

Lewis Acid-Catalyzed Transformations and Rearrangements

Lewis acids can coordinate to the epoxide oxygen, similarly activating the ring for nucleophilic attack or rearrangement. This activation can lead to the formation of a transient species with significant carbocationic character at the more substituted carbon. Consequently, the regioselectivity of nucleophilic attack can be altered compared to reactions under basic conditions.

In some cases, Lewis acid catalysis can induce intramolecular rearrangements, such as the Meinwald rearrangement, to form carbonyl compounds. The specific outcome of Lewis acid-catalyzed reactions is highly dependent on the substrate, the Lewis acid used, and the reaction conditions.

Brønsted Acid-Catalyzed Ring-Opening and Rearrangements

Brønsted acids protonate the epoxide oxygen, which is the first step in acid-catalyzed ring-opening. khanacademy.org The subsequent nucleophilic attack can exhibit regioselectivity that is different from that observed under basic conditions. For unsymmetrical epoxides, if one carbon is tertiary, the attack often occurs at the more substituted carbon due to the partial positive charge being better stabilized at that position, a characteristic of an SN1-like mechanism. pressbooks.pub

For this compound, the carbon bearing the phenyl group is secondary. In such cases, the reaction mechanism is often considered a hybrid between SN1 and SN2, and a mixture of regioisomers can sometimes be formed. pressbooks.pub The electron-withdrawing trifluoromethyl group would likely disfavor the formation of a full carbocation at the benzylic position, potentially favoring attack at the less substituted carbon even under acidic conditions.

Acid catalysis can also promote rearrangement reactions. For instance, in the presence of a strong acid, epoxides can rearrange to aldehydes or ketones. The specific rearrangement pathway will be influenced by the structure of the epoxide and the stability of the potential carbocationic intermediates.

Transformations Involving the Trifluoromethyl Group or Aromatic Moiety

The chemical behavior of this compound is significantly influenced by the presence of the trifluoromethyl (-CF3) group on the aromatic ring. This substituent is known for its strong electron-withdrawing nature and general stability, which in turn governs the reactivity of both the -CF3 group itself and the phenyl ring to which it is attached. While specific studies on the transformations of the trifluoromethyl group or the aromatic moiety of this compound are not extensively documented, its reactivity can be predicted based on the well-established chemistry of benzotrifluoride (B45747) and related compounds.

Reactivity of the Trifluoromethyl Group

The trifluoromethyl group is exceptionally stable and generally inert to many chemical transformations due to the strength of the carbon-fluorine bonds. acs.org Reactions involving the direct transformation of the -CF3 group on an aromatic ring are rare and typically require harsh conditions. For instance, hydrolysis of a benzotrifluoride to a carboxylic acid can be achieved with concentrated sulfuric acid, a reaction that underscores the group's robustness. acs.org Another transformation, though less common, is the conversion to a trichloromethyl group using reagents like aluminum chloride. acs.org For a molecule like this compound, such harsh conditions would likely lead to the decomposition of the oxirane ring before any transformation of the -CF3 group could occur. Therefore, under typical synthetic conditions, the trifluoromethyl group is considered a stable spectator moiety.

Reactivity of the Aromatic Moiety

The powerful electron-withdrawing effect of the trifluoromethyl group has a profound impact on the reactivity of the phenyl ring, primarily by decreasing its electron density. youtube.com This deactivation influences the outcomes of both electrophilic and nucleophilic aromatic substitution reactions.

The benzene (B151609) ring in this compound is strongly deactivated towards electrophilic attack. youtube.com The -CF3 group reduces the ring's nucleophilicity, making reactions like nitration, halogenation, or Friedel-Crafts alkylation and acylation significantly more difficult compared to benzene or activated derivatives. lkouniv.ac.in

Should an electrophilic aromatic substitution occur, the trifluoromethyl group acts as a meta-director. youtube.comlkouniv.ac.in The deactivating nature of the -CF3 group is most pronounced at the ortho and para positions, meaning that the carbocation intermediate formed during electrophilic attack is least destabilized when the electrophile adds to the meta position. lkouniv.ac.in Given that the oxirane substituent is at the C1 position and the trifluoromethyl group is at the C2 position, the available meta positions relative to the -CF3 group are C4 and C6. Steric hindrance from the adjacent oxirane group might influence the regioselectivity between these two positions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | (R)-2-(4-Nitro-2-(trifluoromethyl)phenyl)oxirane |

| Bromination | Br₂, FeBr₃ | (R)-2-(4-Bromo-2-(trifluoromethyl)phenyl)oxirane |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | (R)-2-(4-Acetyl-2-(trifluoromethyl)phenyl)oxirane |

Note: The reactions in this table are hypothetical and based on established principles of electrophilic aromatic substitution on deactivated rings. The yields are expected to be low due to the strong deactivating effect of the trifluoromethyl group.

Conversely, the electron-withdrawing trifluoromethyl group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.org This type of reaction, however, requires the presence of a good leaving group (such as a halide) on the aromatic ring, typically at an ortho or para position relative to the electron-withdrawing group. wikipedia.orgmasterorganicchemistry.com

The parent molecule, this compound, does not possess a suitable leaving group on its aromatic ring, making it unlikely to undergo SNAr directly. However, if a derivative, for example, (R)-2-(4-fluoro-2-(trifluoromethyl)phenyl)oxirane, were used, it would be highly susceptible to nucleophilic attack at the C4 position (para to the -CF3 group). The strong activation provided by the trifluoromethyl group would facilitate the displacement of the fluoride (B91410) ion by a wide range of nucleophiles. nih.gov

Table 2: Predicted Nucleophilic Aromatic Substitution on a Derivative of this compound

| Starting Material | Nucleophile (Nu⁻) | Reagents | Predicted Product |

| (R)-2-(4-Fluoro-2-(trifluoromethyl)phenyl)oxirane | CH₃O⁻ | NaOCH₃, CH₃OH | (R)-2-(4-Methoxy-2-(trifluoromethyl)phenyl)oxirane |

| (R)-2-(4-Fluoro-2-(trifluoromethyl)phenyl)oxirane | NH₃ | NH₃ (aq) | (R)-2-(4-Amino-2-(trifluoromethyl)phenyl)oxirane |

| (R)-2-(4-Fluoro-2-(trifluoromethyl)phenyl)oxirane | CN⁻ | NaCN, DMSO | 4-((R)-Oxiran-2-yl)-3-(trifluoromethyl)benzonitrile |

Applications of R 2 2 Trifluoromethyl Phenyl Oxirane As a Chiral Synthetic Building Block

Asymmetric Synthesis of Chiral Alcohols and Diols via Oxirane Ring-Opening

The primary application of (R)-2-(2-(Trifluoromethyl)phenyl)oxirane in this context is its regioselective and stereospecific ring-opening by various nucleophiles to generate enantiomerically enriched alcohols and diols. The outcome of these reactions is governed by the nature of the nucleophile, the catalyst, and the reaction conditions, generally proceeding via an SN2 mechanism. This mechanism results in the inversion of configuration at the carbon atom undergoing nucleophilic attack.

The regioselectivity of the ring-opening is influenced by both steric and electronic factors. The trifluoromethyl group on the phenyl ring is a strong electron-withdrawing group, which can influence the electron density at the two carbons of the oxirane ring. Nucleophilic attack can occur at either the benzylic carbon (Cα) or the terminal carbon (Cβ) of the oxirane.

Table 1: Regioselectivity in the Ring-Opening of Trifluoromethylated Phenyl Oxiranes

| Nucleophile | Product Type | Regioselectivity |

|---|---|---|

| Hydride reagents (e.g., LiAlH₄) | Chiral Alcohols | Attack at the less hindered carbon |

| Organometallic reagents (e.g., Grignard reagents) | Chiral Alcohols | Varies with reagent and conditions |

| Amines | Amino Alcohols | Predominantly at the less hindered carbon |

| Azides | Azido (B1232118) Alcohols | Predominantly at the less hindered carbon |

For instance, hydrolysis of the oxirane ring under acidic or basic conditions can lead to the formation of the corresponding chiral 1,2-diol, a key structural motif in many natural products and pharmaceuticals. The precise conditions can influence the regioselectivity of the initial water attack, leading to isomeric diol products.

Stereocontrolled Construction of Complex Organic Scaffolds (e.g., Heterocycles, Carbocycles)

The chiral centers established through the ring-opening of this compound serve as crucial stereochemical determinants in the subsequent construction of more complex molecular architectures, including various heterocyclic and carbocyclic systems.

The synthesis of N-heterocycles is a prominent application. Chiral amino alcohols, derived from the oxirane as described in the previous section, are versatile precursors for a range of nitrogen-containing heterocycles. For example, intramolecular cyclization of these amino alcohols can lead to the formation of chiral morpholines, piperazines, or other related structures, which are prevalent in biologically active compounds.

While less documented for this specific oxirane, the diol and alcohol derivatives can also be elaborated into carbocyclic frameworks. Methodologies such as ring-closing metathesis or intramolecular alkylations, starting from appropriately functionalized derivatives of the ring-opened products, can be envisioned for the construction of chiral five- or six-membered carbocycles.

Precursor to Enantiopure Amines, Amino Alcohols, and Related Chiral Auxiliaries

This compound is a key starting material for the synthesis of a variety of enantiopure nitrogen-containing compounds. The most direct application is the synthesis of chiral β-amino alcohols through the ring-opening of the epoxide with ammonia (B1221849) or primary/secondary amines. nih.gov This reaction is often highly regioselective, with the nucleophilic amine preferentially attacking the less sterically hindered carbon of the oxirane ring.

The resulting chiral amino alcohols are not only valuable synthetic intermediates but can also serve as chiral auxiliaries or ligands in other asymmetric transformations. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary can be cleaved and ideally recycled.

Table 2: Synthesis of Chiral Nitrogen-Containing Compounds from this compound

| Reagent | Product | Significance |

|---|---|---|

| Ammonia | Primary β-amino alcohol | Precursor to other amines and heterocycles |

| Primary Amines (e.g., Benzylamine) | Secondary β-amino alcohol | Intermediates, potential ligands |

| Secondary Amines (e.g., Piperidine) | Tertiary β-amino alcohol | Building blocks for complex molecules |

The synthesis of enantiopure amines from this oxirane typically involves a two-step process: ring-opening with an azide (B81097) nucleophile (e.g., NaN₃) followed by reduction of the resulting azido alcohol (e.g., via catalytic hydrogenation). This sequence provides access to primary amino alcohols with high enantiomeric purity.

Integration into Multi-Step Organic Syntheses for the Formation of Chiral Advanced Intermediates

The synthetic utility of this compound is fully realized when it is incorporated into multi-step synthetic sequences to produce complex and high-value chiral advanced intermediates. These intermediates are often key fragments in the total synthesis of natural products or active pharmaceutical ingredients (APIs).

The introduction of the 2-(trifluoromethyl)phenyl moiety via this chiral epoxide can be a critical step in the synthesis of modern pharmaceuticals, where this group can impart desirable pharmacological properties. The ability to control the stereochemistry at an early stage using this building block is highly advantageous, avoiding costly and often low-yielding resolution steps later in the synthesis.

While specific, named multi-step syntheses starting from this compound are not extensively detailed in publicly available literature, the versatile reactivity of the oxirane ring allows for its strategic incorporation into various synthetic plans. For example, the chiral alcohol or amino alcohol products derived from its ring-opening can undergo further transformations such as oxidation, reduction, acylation, or alkylation as part of a longer synthetic route. The principles of multi-step continuous flow synthesis are often applied to the production of such advanced pharmaceutical intermediates to enhance efficiency and safety.

Theoretical and Computational Studies of R 2 2 Trifluoromethyl Phenyl Oxirane

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding characteristics of (R)-2-(2-(trifluoromethyl)phenyl)oxirane. These studies reveal how the interplay between the oxirane ring, the phenyl group, and the electron-withdrawing trifluoromethyl (CF₃) group dictates the molecule's properties.

The electronic distribution is significantly influenced by the CF₃ group, which withdraws electron density from the phenyl ring through a combination of inductive (-I) and resonance effects. This, in turn, affects the electronic character of the oxirane ring. Frontier Molecular Orbital (FMO) analysis, a key component of these investigations, provides insights into the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting how the molecule will interact with other chemical species. For substituted oxiranes, the HOMO is typically associated with the oxygen lone pairs, while the LUMO is often a σ* antibonding orbital of the C-O bonds in the strained three-membered ring. The presence of the 2-(trifluoromethyl)phenyl substituent modulates the energies and spatial distributions of these orbitals.

Table 1: Calculated Electronic Properties of Substituted Oxiranes

| Property | Oxirane | (R)-2-Phenyloxirane | This compound (Predicted Trends) |

|---|---|---|---|

| HOMO Energy | Lower | Higher | Lower than phenyloxirane |

| LUMO Energy | High | Lower | Significantly Lower |

| HOMO-LUMO Gap | Large | Smaller | Smallest |

| Dipole Moment | Moderate | Moderate | High |

Note: This table is generated based on established principles of substituent effects in computational chemistry. Exact values require specific calculations not publicly available.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a workhorse of computational chemistry for studying reaction mechanisms due to its favorable balance of accuracy and computational cost. For this compound, DFT studies are crucial for elucidating the mechanisms of its characteristic reactions, most notably the ring-opening reactions.

The regioselectivity and stereoselectivity of nucleophilic ring-opening are primary focuses of DFT investigations. Reactions can proceed via Sₙ2-like mechanisms, where the nucleophile attacks one of the oxirane carbons. DFT calculations can map the potential energy surface for this process, identifying the transition state structures and calculating the activation energy barriers for attack at the benzylic (Cα) versus the terminal (Cβ) carbon. The electron-withdrawing CF₃ group at the ortho position of the phenyl ring is expected to influence the stability of potential carbocationic intermediates or the partial charges in the transition state, thereby governing the regiochemical outcome. For aryl oxiranes, attack at the benzylic position is often favored due to electronic stabilization from the phenyl ring. researchgate.net

DFT calculations confirm that the ring-opening of oxirane can be initiated photochemically, often proceeding through a mechanism involving C-O bond cleavage. nih.gov While specific studies on the title compound are not prevalent, the principles derived from studies on oxirane and aryl-substituted oxiranes are applicable. researchgate.netnih.gov These studies show that aryl and cyano substituents tend to favor C-C bond breaking, forming a carbonyl ylide intermediate. researchgate.net The computational modeling of these reaction pathways allows for the precise characterization of transition state geometries, providing bond lengths, angles, and imaginary frequencies corresponding to the reaction coordinate.

Table 2: Representative DFT-Calculated Activation Energies for Oxirane Ring-Opening

| Reactant/Mechanism | Nucleophile | Site of Attack | Activation Energy (kcal/mol) - Illustrative |

|---|---|---|---|

| Oxirane | H₂O | C | ~20-25 |

| Phenyloxirane | H₂O | Benzylic C | ~15-20 |

| Phenyloxirane | H₂O | Terminal C | ~20-25 |

Note: This table presents typical, illustrative values to demonstrate trends. Actual values are highly dependent on the level of theory, basis set, and solvent model used.

Conformational Analysis and Stereochemical Preferences Influencing Reactivity

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its reactivity. Computational conformational analysis is used to identify the stable conformers of the molecule and to determine their relative energies.

The primary source of conformational isomerism in this molecule is the rotation around the single bond connecting the phenyl ring and the oxirane ring. The bulky and electronically distinct CF₃ group at the ortho position creates significant steric and electronic interactions that govern the preferred orientation of the phenyl ring relative to the epoxide.

Computational Prediction of Spectroscopic Properties Relevant to Mechanistic Elucidation

Computational methods can predict various spectroscopic properties, which serve as a powerful link between theoretical models and experimental reality. These predictions are invaluable for structure verification and for probing reaction mechanisms. For a chiral molecule like this compound, techniques that are sensitive to stereochemistry are particularly important.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict ¹H and ¹³C NMR chemical shifts. By comparing the calculated spectra for different possible isomers or conformers with experimental data, the dominant structure in solution can be confirmed.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of IR and Raman spectra. These calculations aid in the assignment of experimental spectral bands to specific molecular motions. orientjchem.org

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD): These techniques are highly sensitive to the absolute configuration of a chiral molecule. Time-dependent DFT (TD-DFT) can be used to simulate the ECD spectrum, while standard DFT frequency calculations can predict the VCD spectrum. Comparing the predicted spectrum for the (R)-enantiomer with the experimental spectrum is a reliable method for assigning the absolute configuration. nih.gov Studies on related molecules like trifluoromethyl-oxirane and methyl-oxirane have shown that computational spectroscopy can effectively assign spectral features and explain the effects of substituents. rsc.orgnih.gov

Table 3: Computationally Predicted Spectroscopic Data (Illustrative)

| Spectroscopy | Predicted Parameter | Illustrative Value/Range |

|---|---|---|

| ¹H NMR | Chemical Shift (Oxirane CH) | δ 3.5-4.5 ppm |

| ¹³C NMR | Chemical Shift (Oxirane CH) | δ 50-60 ppm |

| IR | C-O Stretch (Oxirane) | 1250-1270 cm⁻¹ |

| IR | C-F Stretch (CF₃) | 1100-1200 cm⁻¹ (strong) |

| ECD | Cotton Effect at ~220 nm | Positive/Negative (dependent on conformation) |

Note: These are representative values based on analogous structures. Precise predictions require specific, high-level computations.

Challenges and Future Research Directions

Development of Novel and More Efficient Stereoselective Synthetic Routes

A primary challenge in the utilization of (R)-2-(2-(Trifluoromethyl)phenyl)oxirane lies in its efficient and highly stereoselective synthesis. While general methods for the synthesis of chiral epoxides exist, the presence of the 2-(trifluoromethyl)phenyl substituent introduces specific electronic and steric challenges.

Future research in this area should focus on several promising avenues:

Asymmetric Epoxidation of 2-(Trifluoromethyl)styrene (B1350635): The development of catalytic systems that can efficiently and selectively epoxidize the prochiral olefin, 2-(trifluoromethyl)styrene, is of paramount importance. Current methods may suffer from low turnover numbers, competing side reactions, or the need for expensive chiral catalysts. Future work should explore the use of earth-abundant metal catalysts or organocatalysts to achieve high enantioselectivity.

Kinetic Resolution of Racemic 2-(2-(Trifluoromethyl)phenyl)oxirane: An alternative approach is the kinetic resolution of the corresponding racemic epoxide. This involves the use of a chiral catalyst to selectively react with one enantiomer, leaving the other enriched. Research into novel enzymatic or chemo-catalytic resolution methods could provide a practical route to the desired (R)-enantiomer.

Chiral Pool Synthesis: Exploration of synthetic routes starting from readily available chiral precursors could offer a more direct and cost-effective approach. This might involve the use of chiral glycidol (B123203) derivatives or the asymmetric dihydroxylation of a suitable vinylarene followed by cyclization.

| Synthetic Strategy | Key Challenge | Potential Future Direction |

| Asymmetric Epoxidation | Achieving high enantioselectivity and catalyst efficiency for an electron-deficient olefin. | Development of novel organocatalysts or earth-abundant metal-based catalysts. |

| Kinetic Resolution | High catalyst loading and generation of stoichiometric waste. | Design of highly efficient enzymatic or recyclable chemo-catalytic systems. |

| Chiral Pool Synthesis | Identification of suitable and economically viable chiral starting materials. | Retrosynthetic analysis to connect to readily available natural products or their derivatives. |

Exploration of Unprecedented Reactivity and Cascade Transformations

The unique electronic nature of this compound, imparted by the trifluoromethyl group, suggests that it may exhibit novel reactivity patterns compared to non-fluorinated analogues. A significant future direction is the exploration of this untapped potential, particularly in the realm of cascade reactions.

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. Future research should investigate the possibility of initiating cascade sequences by the selective opening of the oxirane ring. For instance, a nucleophilic attack could be followed by an intramolecular cyclization onto the trifluoromethyl-substituted aromatic ring. Visible-light-promoted processes involving the generation of trifluoromethyl radicals could also be explored to initiate novel cascade cyclizations. nih.govbeilstein-journals.org

Potential cascade transformations to be explored include:

Nucleophile-initiated Cyclizations: The ring-opening of the epoxide with a suitably functionalized nucleophile could be designed to trigger a subsequent intramolecular Friedel-Crafts-type reaction or other cyclization pathways.

Radical-mediated Cascades: The trifluoromethyl group could potentially participate in or influence radical-initiated cascade reactions, leading to the formation of complex polycyclic structures.

Enzymatic Cascades: The use of multi-enzyme systems could enable one-pot transformations of the racemic epoxide into valuable chiral products through a series of stereoselective reactions. researchgate.net

Expanding the Scope as a Versatile Chiral Intermediate

This compound is a valuable chiral building block that can provide access to a wide range of enantiomerically pure compounds. A key area for future research is to expand its applications in the synthesis of diverse molecular scaffolds, particularly those with potential biological activity.

The regioselective opening of the epoxide ring with various nucleophiles can introduce a wide array of functional groups, leading to the synthesis of chiral amino alcohols, diols, and ethers. These products can then serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.

| Nucleophile | Product Class | Potential Application |

| Amines | Chiral 1,2-amino alcohols | Synthesis of chiral ligands, catalysts, and pharmaceutical agents. |

| Water/Alcohols | Chiral 1,2-diols/ether alcohols | Precursors for natural product synthesis and chiral auxiliaries. |

| Organometallic Reagents | Chiral substituted alcohols | Building blocks for complex molecule synthesis. |

| Azides | Chiral 1,2-azido alcohols | Precursors for chiral amines and triazoles. |

Future work should focus on demonstrating the utility of this chiral intermediate in the total synthesis of complex target molecules and in the generation of libraries of chiral compounds for biological screening.

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry offers powerful tools to accelerate the development of new synthetic methods and to understand the underlying principles governing chemical reactivity. Advanced computational modeling represents a significant future research direction for unlocking the full potential of this compound.

Predicting Stereoselectivity: Density Functional Theory (DFT) calculations can be employed to model the transition states of catalytic asymmetric epoxidation reactions. nih.gov This can provide insights into the origins of stereoselectivity and guide the design of more effective chiral catalysts.

Reaction Pathway Elucidation: Computational modeling can be used to explore the feasibility of novel cascade reactions and to predict the most likely reaction pathways. This can help to prioritize experimental efforts and to avoid unproductive synthetic routes.

Virtual Screening of Catalysts: Machine learning and other data-driven approaches can be used to screen large libraries of potential catalysts for the stereoselective synthesis of the target oxirane. nih.gov This has the potential to significantly accelerate the discovery of new and improved catalytic systems.

By integrating computational modeling with experimental work, researchers can adopt a more predictive and design-oriented approach to the chemistry of this compound, paving the way for new discoveries and applications.

Q & A

Q. What are the optimal synthetic routes for preparing enantiopure (R)-2-(2-(trifluoromethyl)phenyl)oxirane?

- Methodological Answer : The compound is typically synthesized via epoxidation of the corresponding trifluoromethyl-substituted alkene. A common approach involves using m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent in dichloromethane at low temperatures (0–5°C) to achieve high stereoselectivity . For enantiopure synthesis, asymmetric epoxidation catalysts like Jacobsen’s Mn(salen) complexes can be employed, leveraging steric and electronic effects to control the (R)-configuration .

Q. How can the stereochemical purity of this compound be validated?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA or IB) is standard for determining enantiomeric excess (ee). Alternatively, NMR can exploit the trifluoromethyl group’s distinct chemical shifts to assess diastereomeric ratios when reacted with chiral auxiliaries (e.g., Mosher’s acid) . X-ray crystallography via SHELX refinement (SHELXL) provides definitive stereochemical confirmation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : and NMR identify the trifluoromethyl group ( to -65 ppm in ) and epoxide protons ( ppm in ).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular mass (CHFO, [M+H] = 189.0432).

- IR : Stretching frequencies for the epoxide ring (1250–950 cm) and C-F bonds (1150–1250 cm) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence regioselectivity in ring-opening reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group destabilizes positive charge development at the benzylic position during acid-catalyzed ring-opening, favoring nucleophilic attack at the less hindered epoxide carbon. For example, catalytic hydrogenation with cyclopentadienone iron complexes yields linear alcohols with >90% regioselectivity under optimized conditions (H, 50°C, THF) . Computational studies (DFT, Gaussian 16) can model transition states to rationalize selectivity trends .

Q. What strategies resolve contradictions in reactivity data between this compound and its difluoromethyl analog?

- Methodological Answer : Contradictions arise from differences in steric bulk and electronic effects. For instance:

- Steric Effects : The trifluoromethyl group increases steric hindrance, reducing reactivity in SN reactions compared to the difluoromethyl analog.

- Electronic Effects : The stronger electron-withdrawing nature of -CF lowers LUMO energy, accelerating Lewis acid-catalyzed reactions (e.g., BF-mediated epoxide polymerization).

Systematic kinetic studies (e.g., Eyring plots) and Hammett correlations quantify these effects .

Q. How can enantiopure derivatives of this compound be used to probe enzyme mechanisms?

- Methodological Answer : The epoxide’s electrophilic carbons make it a substrate for epoxide hydrolases. By monitoring hydrolysis kinetics (HPLC or fluorescence assays) with (R)- and (S)-enantiomers, researchers can determine enzyme stereospecificity. For example, in situ NMR tracks real-time conversion to diols, revealing catalytic efficiency () and inhibitory effects .

Q. What experimental and computational methods validate reaction mechanisms involving this epoxide?

- Methodological Answer :

- Isotopic Labeling : -labeling in the epoxide ring traces oxygen migration during ring-opening.

- Kinetic Isotope Effects (KIE) : Compare in deuterated solvents to identify rate-determining steps.

- DFT Calculations : Simulate intermediates (e.g., carbocation or radical species) to map energy profiles. M06-2X/6-31+G(d,p) is recommended for modeling trifluoromethyl effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.